molecular formula C20H25NO4S2 B11409960 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

Cat. No.: B11409960
M. Wt: 407.6 g/mol
InChI Key: FOTYJGCKKIQOJC-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes phenoxy, thiophene, and acetamide groups, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

    Formation of the phenoxy group: This step involves the reaction of 2,3-dimethylphenol with an appropriate halogenated compound under basic conditions to form the phenoxy group.

    Introduction of the thiophene group: The thiophene group is introduced through a reaction with a thiophene derivative, such as 3-methylthiophene, under suitable conditions.

    Acetamide formation: The final step involves the formation of the acetamide group by reacting the intermediate compound with acetic anhydride or a similar reagent.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide can be compared with similar compounds such as:

    2-(2,3-dimethylphenoxy)-N-(tetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide: This compound lacks the dioxidotetrahydrothiophen group, making it less reactive in certain chemical reactions.

    2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(thiophen-2-yl)methyl]acetamide: This compound has a different thiophene substitution, which may alter its biological activity and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H25NO4S2

Molecular Weight

407.6 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

InChI

InChI=1S/C20H25NO4S2/c1-14-5-4-6-18(16(14)3)25-12-20(22)21(11-19-15(2)7-9-26-19)17-8-10-27(23,24)13-17/h4-7,9,17H,8,10-13H2,1-3H3

InChI Key

FOTYJGCKKIQOJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3)C

Origin of Product

United States

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